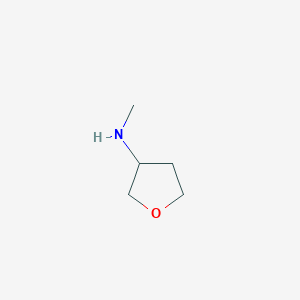

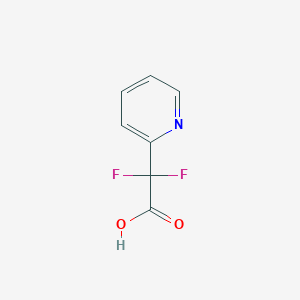

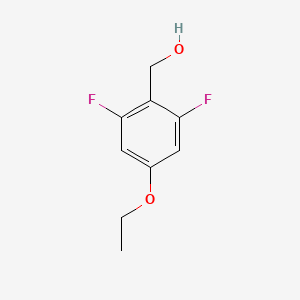

![molecular formula C7H16Cl2N2 B1322758 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride CAS No. 52407-92-8](/img/structure/B1322758.png)

3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride

Vue d'ensemble

Description

3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride, also known by its CAS number 52407-92-8, is a chemical compound . It is harmful by inhalation, in contact with skin, and if swallowed .

Molecular Structure Analysis

The molecular formula of this compound is C7H16Cl2N2 . The InChI code is 1S/C7H14N2.2ClH/c1-9-4-6-2-3-7(5-9)8-6;;/h6-8H,2-5H2,1H3;2*1H .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 199.12 . The compound should be stored sealed in a dry environment at room temperature .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Derivatives : The synthesis of various derivatives of 3,8-diazabicyclo[3.2.1] octane has been explored, including the creation of allyl, dimethylallyl derivatives, and carbamates (Ocelli, Fontanella, & Diena, 1978).

Efficient Synthesis Methods : Methods for the efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane and its analogues, including evaluation of affinity at D2 and 5-HT2A receptors, have been developed (Singh et al., 2007).

Conformational Studies : Research on the conformations and reactions of bicyclo[3.2.1]oct-6-en-8-ylidene, which is structurally related to 3,8-diazabicyclo[3.2.1]octane, has been conducted. This includes photochemical and thermal decomposition studies and matrix isolation experiments (Brinker et al., 2012).

Potential Therapeutic Applications

- Antiparkinson Agents : Some 3,8-diazabicyclo[3.2.1] octanes have been synthesized as potential antiparkinson agents. This includes amides of methyl, phenyl, and cyclohexyltropic acid (Occelli, Fontanella, & Testa, 1977).

Safety and Hazards

This compound is identified as harmful. It can cause harm if inhaled, if it comes into contact with skin, or if swallowed . Safety precautions include avoiding the formation of dust and aerosols, avoiding contact with skin and eyes, and providing appropriate exhaust ventilation at places where dust is formed . In case of skin contact, it is advised to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Propriétés

IUPAC Name |

3-methyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-9-4-6-2-3-7(5-9)8-6;;/h6-8H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPCKNVBSYLJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC(C1)N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628939 | |

| Record name | 3-Methyl-3,8-diazabicyclo[3.2.1]octane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52407-92-8 | |

| Record name | 3-Methyl-3,8-diazabicyclo[3.2.1]octane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3,8-diazabicyclo[3.2.1]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

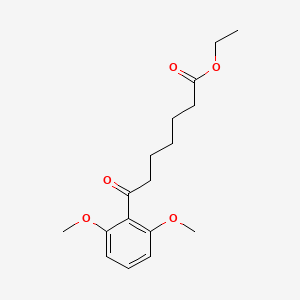

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)